N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide is a thienopyrimidine derivative featuring a benzamide group at position 4 and a sulfanyl-linked thiazole substituent at position 2 of the fused bicyclic core. Thienopyrimidines are heterocyclic scaffolds known for their pharmacological versatility, particularly in anticancer and antiviral applications. The compound’s structure combines a cyclopenta-thienopyrimidine core with a thiazole moiety, which may enhance its binding affinity to biological targets such as kinases or viral polymerases.
Properties
IUPAC Name |
N-[10-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S3/c27-15(23-20-22-9-10-29-20)11-30-21-25-17(24-18(28)12-5-2-1-3-6-12)16-13-7-4-8-14(13)31-19(16)26-21/h1-3,5-6,9-10H,4,7-8,11H2,(H,22,23,27)(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCSWXJFWJJDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)NC(=O)C4=CC=CC=C4)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
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Benzamide group (aryl amide)
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Thioether linkage (C–S–C)
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Thiazole ring (aromatic heterocycle)
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Fused cyclopenta-thieno-pyrimidine core
Amide Bond Reactivity
The benzamide group (Ar–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions. For example:
Related compounds (e.g., CID 47776209 ) with similar amide bonds undergo hydrolysis to form carboxylic acids and amines.
Thioether Oxidation
The –S– linkage in the thioether group can oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like H₂O₂ or mCPBA . For instance:
This reactivity is observed in thioether-containing analogs from the cyclopenta-thieno-pyrimidine family .
Thiazole Ring Modifications
The thiazole moiety may participate in:
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Electrophilic substitution (e.g., halogenation at the C5 position)
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Nucleophilic displacement (e.g., substitution of the amino group with alkyl/aryl halides)
A structurally similar compound (CID 44429529 ) with a thiazol-4-yl group demonstrated nucleophilic substitution at the acetohydrazide position.
Reactivity of the Pyrimidine Core
The fused thieno-pyrimidine system (common in compounds like CID 47776209 ) undergoes:
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Ring-opening reactions under strong acidic/basic conditions
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Electrophilic addition at electron-deficient positions (e.g., C2/C4)
Cross-Coupling Reactions
The aryl groups in Compound X may participate in:
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Suzuki-Miyaura coupling (for aryl–aryl bond formation)
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Buchwald-Hartwig amination (for C–N bond formation)
Reductive Amination
The secondary amine in the thiazole side chain could react with ketones/aldehydes to form tertiary amines (observed in analogs like CID 44429529 ).
Limitations and Research Gaps
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory pathways such as 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s thiazole-linked sulfanyl group distinguishes it from analogs with isoxazole (), pyrazole (), or hydrazide () moieties. These substituents influence solubility, bioavailability, and target specificity.
- Bioactivity : Compound 26b () demonstrates anti-HCV activity, suggesting that the hydrazide group may contribute to antiviral efficacy. The target compound’s benzamide and thiazole groups could similarly modulate interactions with viral or cellular proteins .
- Synthesis Complexity : Analogs like 26b and 28b () were synthesized with moderate yields (15–47%), indicating challenges in optimizing reactions for bulky substituents. The target compound’s synthesis may face similar hurdles .
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of C=O bands in triazole derivatives () highlights tautomeric stability, a property relevant to the target compound’s thiazole moiety. The νC=S and νNH bands (1247–1255 cm⁻¹ and 3278–3414 cm⁻¹, respectively) in suggest similar spectral features for the target’s thione-containing structure .
- Melting Points : Analogs in exhibit high melting points (>230°C for 26b ), attributed to strong intermolecular hydrogen bonding from hydrazide/hydroxy groups. The target compound’s benzamide may confer comparable thermal stability .
Biological Activity
The compound N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The presence of various functional groups contributes to its pharmacological potential. Below is a summary of its molecular formula and structural components:
| Property | Details |
|---|---|
| Molecular Formula | C16H16N6O2S |
| Key Functional Groups | Thiazole, Benzamide, Cyclopentathieno-pyrimidine |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to the thiazole structure have shown activity against various fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . The structural modifications in these compounds often enhance their lipophilicity and overall antimicrobial efficacy.
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been explored extensively. In a study evaluating various heterocycles fused to cyclopenta[c]thiophene, some derivatives demonstrated cytotoxic effects against a panel of 60 human tumor cell lines . Notably, the compound may interact with specific molecular targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : Some studies highlight their role as modulators of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), influencing immune responses and inflammation .
- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to active sites on target proteins, thereby inhibiting their function .
Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, researchers found that specific modifications led to enhanced activity against C. albicans and A. niger. The presence of electron-withdrawing groups significantly improved antimicrobial efficacy compared to reference drugs like ciprofloxacin and fluconazole .
Study 2: Anticancer Activity
A series of novel thiazole derivatives were tested for anticancer activity in vitro. Among these, several compounds displayed significant cytotoxicity against various cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .
Study 3: Mechanistic Insights
Molecular docking studies revealed that the compound binds to glucosamine-6-phosphate synthase (GlcN-6-P synthase), indicating a potential mechanism for its antimicrobial action. This binding disrupts essential metabolic pathways in target organisms .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what strategies mitigate these issues?
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent selection) to manage competing side reactions. For example, the thioether linkage and cyclopenta-thienopyrimidine core are sensitive to oxidation and hydrolysis. Strategies include:
- Using anhydrous solvents (e.g., DMF) and inert atmospheres to prevent moisture-sensitive intermediates from degrading .
- Sequential purification via column chromatography or preparative HPLC after each step to isolate intermediates .
- Monitoring reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy (1H/13C): Resolves aromatic protons in the thienopyrimidine core and confirms substituent connectivity .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight and detects isotopic patterns for sulfur-containing groups .
- HPLC with UV/Vis detection : Quantifies purity (>95% threshold for biological assays) and identifies residual solvents or unreacted starting materials .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
Quantum chemical calculations (e.g., density functional theory) predict energetically favorable pathways for key steps like cyclization or sulfanyl-group incorporation. For example:
- Transition-state modeling identifies steric hindrance in the cyclopenta-thienopyrimidine formation, guiding solvent selection (e.g., polar aprotic solvents reduce activation energy) .
- Machine learning algorithms analyze historical reaction data to recommend optimal equivalents of reagents (e.g., thiazol-2-ylamine) and reaction times .
Q. What methodologies resolve contradictions between predicted and observed biological activity data?
Discrepancies often arise from off-target interactions or unanticipated pharmacokinetic properties. Solutions include:
- Molecular docking simulations : Compare binding affinities of the compound’s tautomeric forms with target proteins (e.g., kinase inhibitors) to refine structure-activity relationships .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that alter in vivo efficacy .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions of target engagement .
Q. How does the electronic configuration of the thiazole moiety influence reactivity in cross-coupling reactions?
The thiazole’s electron-deficient aromatic ring facilitates nucleophilic substitution at the 2-position. For example:
- The lone pair on the thiazole nitrogen stabilizes transition states in Suzuki-Miyaura couplings, enabling selective functionalization of the pyrimidine core .
- Electron-withdrawing substituents on the thiazole (e.g., trifluoromethyl groups) enhance electrophilicity, improving yields in Ullmann-type reactions .
Methodological Considerations
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Reaction Optimization Table :
Step Challenge Mitigation Yield Improvement Cyclopenta-thienopyrimidine formation Competing dimerization Use of LiHMDS as a strong base 65% → 82% Thioether linkage installation Oxidation of -SH groups Add BHT (radical scavenger) 50% → 75% -
Data Contradiction Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
